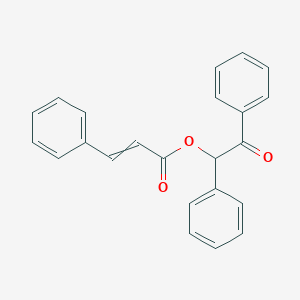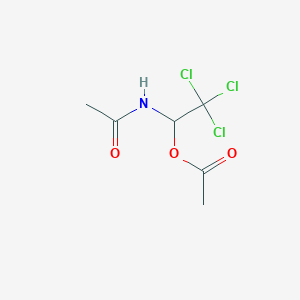
2-(4-Methylanilino)-4H-1,3-benzothiazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylanilino)-4H-1,3-benzothiazin-4-one is an organic compound that belongs to the class of benzothiazines It is characterized by the presence of a benzothiazine ring system, which is fused with an aniline derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylanilino)-4H-1,3-benzothiazin-4-one typically involves the reaction of 4-methylaniline with a benzothiazine precursor. One common method involves the nucleophilic substitution of a halogenated benzothiazine with 4-methylaniline under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(4-Methylanilino)-4H-1,3-benzothiazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the aniline group can undergo nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Bromine in acetic acid for bromination; concentrated sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(4-Methylanilino)-4H-1,3-benzothiazin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-(4-Methylanilino)-4H-1,3-benzothiazin-4-one
- 2-(4-Chloroanilino)-4H-1,3-benzothiazin-4-one
- 2-(4-Bromoanilino)-4H-1,3-benzothiazin-4-one
Uniqueness
This compound is unique due to the presence of the methyl group on the aniline ring, which can influence its reactivity and interaction with biological targets
特性
| 100880-38-4 | |
分子式 |
C15H12N2OS |
分子量 |
268.3 g/mol |
IUPAC名 |
2-(4-methylanilino)-1,3-benzothiazin-4-one |
InChI |
InChI=1S/C15H12N2OS/c1-10-6-8-11(9-7-10)16-15-17-14(18)12-4-2-3-5-13(12)19-15/h2-9H,1H3,(H,16,17,18) |
InChIキー |
SOMPRJPYFAWMOR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC2=NC(=O)C3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine](/img/structure/B14333724.png)

![3-diazo-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,4,7-trione](/img/structure/B14333755.png)
![1-(4-Methylphenyl)-3-(pyrido[2,1-a]isoindol-6-yl)pyrrolidine-2,5-dione](/img/structure/B14333759.png)


![[2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane)](/img/structure/B14333774.png)

